

Spectroscopic and Analytical Profile of a Novel Compound

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Compound of Interest

Compound Name: F1874-108

Cat. No.: B2382239

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the spectroscopic and analytical characterization of a novel molecular entity. It includes a summary of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. Detailed experimental protocols are provided to ensure reproducibility. Furthermore, this guide outlines a hypothetical signaling pathway to illustrate the visualization of complex biological interactions, a critical aspect of drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the hypothetical compound.

Table 1: ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.85	d	2H	8.2	Ar-H
7.23	d	2H	8.2	Ar-H
4.15	q	2H	7.1	-CH ₂ -
2.50	s	3H	-	-CH ₃
1.25	t	3H	7.1	-CH ₃

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
168.5	C=O
145.2	Ar-C
130.1	Ar-C
128.9	Ar-CH
118.4	Ar-CH
61.3	-CH ₂ -
21.7	-CH ₃
14.2	-CH ₃

Table 3: Mass Spectrometry (MS) Data

Ion	m/z	Relative Abundance (%)
[M+H] ⁺	207.1025	100
[M+Na] ⁺	229.0844	25

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050	Medium	Aromatic C-H Stretch
2980	Strong	Aliphatic C-H Stretch
1715	Strong	C=O Stretch (Ester)
1605	Medium	Aromatic C=C Stretch
1250	Strong	C-O Stretch

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 500 MHz NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃).
- Concentration: 10 mg of the compound was dissolved in 0.5 mL of CDCl₃.
- ¹H NMR: Spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.

Mass Spectrometry (MS)

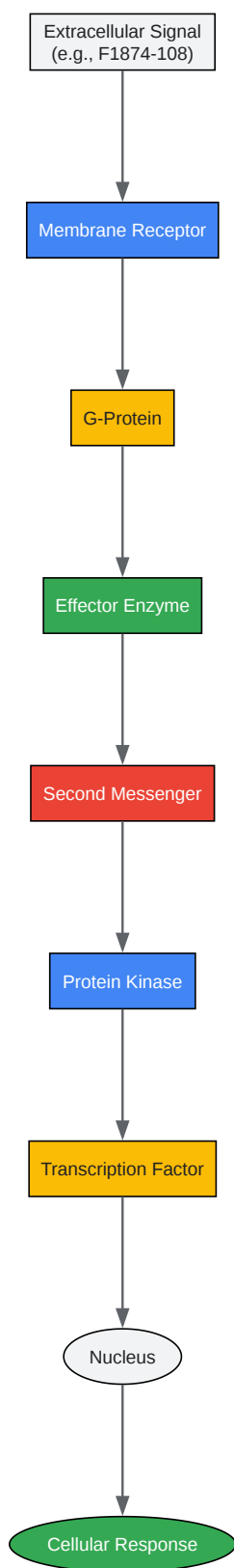
- Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Method: The sample was dissolved in methanol at a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Method: A thin film of the compound was cast on a potassium bromide (KBr) plate from a chloroform solution. The spectrum was recorded over the range of 4000-400 cm^{-1} .

Visualization of a Hypothetical Signaling Pathway

To illustrate the potential biological context of a novel compound, the following diagram depicts a hypothetical cell signaling pathway. This visualization is crucial for understanding the mechanism of action in drug discovery.

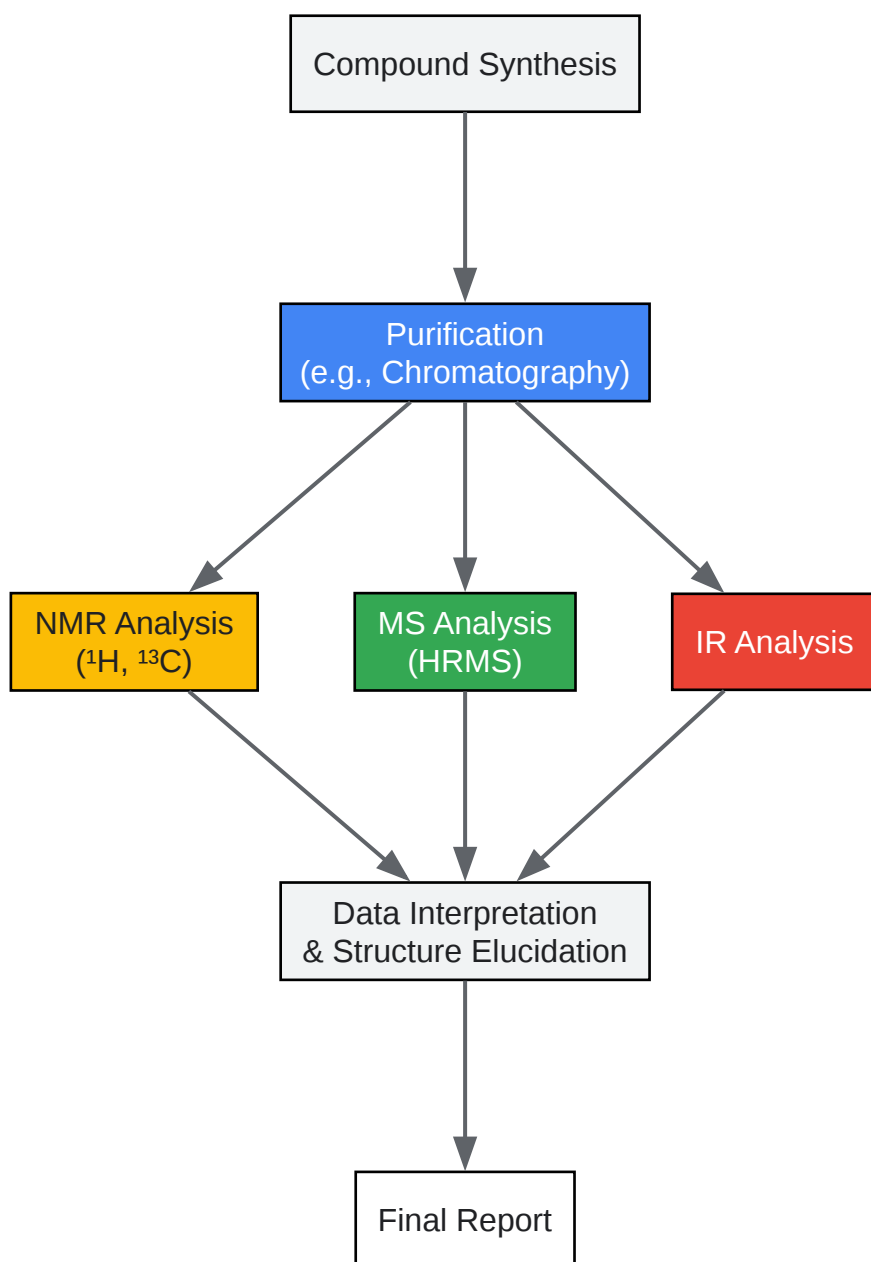


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Caption: A hypothetical signal transduction cascade initiated by an extracellular molecule.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.



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Caption: Workflow for spectroscopic analysis of a new chemical entity.

- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of a Novel Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2382239#spectroscopic-data-for-f1874-108-nmr-ms-ir]

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